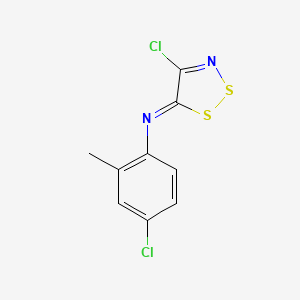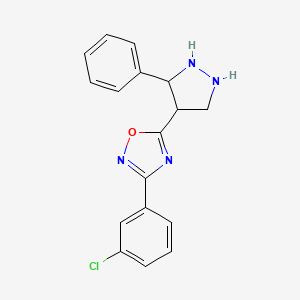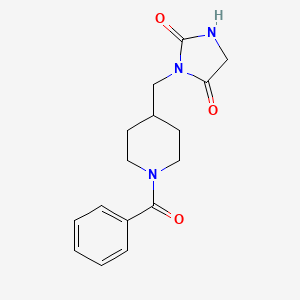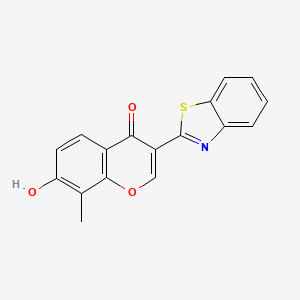
4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine
Descripción general
Descripción
4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine is an organic compound belonging to the class of dithiazolimines. It is a white crystalline solid that is soluble in organic solvents. This compound has a wide range of applications in the field of organic synthesis and has been used in a variety of scientific research experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine is involved in various synthesis and chemical reactions. For instance, it participates in the synthesis of 3-Aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile, indicating its role in the production of quinazolin-4-ones with diverse aryl groups (Chang & Kim, 2002). Additionally, this compound is crucial in the synthesis of (4-chloro-1,2,3-dithiazolylidene)malononitrile, a product formed through reactions with dimethylsulfonium dicyanomethylide (Kalogirou & Koutentis, 2009).
Derivatives and Complex Compounds
This chemical is involved in the formation of complex compounds, such as N-(2-Aminophenyl)-2-hydroxy-5-methylbenzimidoyl cyanide, showcasing its versatility in creating varied molecular structures (Koyioni & Koutentis, 2019). Moreover, it plays a role in forming benzothiophenes, isothiazoles, and 1,2,3-dithiazoles, indicating its significance in synthesizing various heterocyclic compounds (Emayan et al., 1997).
Antibacterial Activity
Research on pyrazole imines and azetidinone compounds, involving the use of this chemical, has explored their antibacterial activity, highlighting potential pharmaceutical applications (Mistry & Desai, 2005).
Novel Synthetic Methods
The compound is utilized in novel synthetic methods for creating diverse molecular structures, such as the synthesis of 5-aminothiazolium salts (Berrée et al., 1993) and the efficient preparation of 2-cyanoquinazolin-4(3H)-ones (Lee et al., 1998).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for their potential as corticotrophin-releasing factor receptor antagonists, a crucial aspect in developing new therapeutic agents (Gully et al., 2002).
Anticancer Potential
The compound's derivatives have been evaluated for their anticancer properties, contributing to ongoing research in cancer treatment (Gomha et al., 2017).
Propiedades
IUPAC Name |
4-chloro-N-(4-chloro-2-methylphenyl)dithiazol-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-5-4-6(10)2-3-7(5)12-9-8(11)13-15-14-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGSVBPZBUAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=NSS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone](/img/structure/B2404262.png)

![4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2404265.png)
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2404266.png)

![7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404269.png)



![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2404274.png)


![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)
